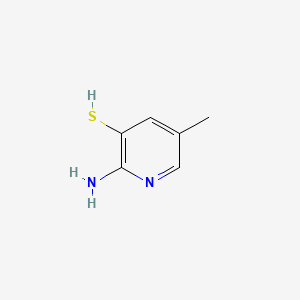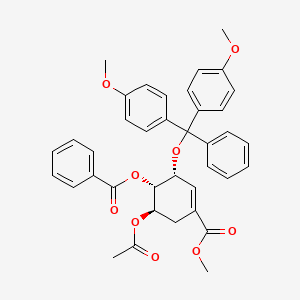
Didesethyl Chloroquine Hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didesethyl Chloroquine Hydroxyacetamide is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol . It is primarily used in research settings, particularly in the study of proteomics and antiviral therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Didesethyl Chloroquine Hydroxyacetamide typically involves the modification of chloroquine. The process includes the removal of ethyl groups and the addition of a hydroxyacetamide group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
化学反应分析
Types of Reactions
Didesethyl Chloroquine Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloroquine derivatives .
科学研究应用
Didesethyl Chloroquine Hydroxyacetamide has several scientific research applications:
作用机制
The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin, thereby killing the parasite . Additionally, it may interfere with the replication of viral RNA, making it a potential antiviral agent .
相似化合物的比较
Similar Compounds
Chloroquine: The parent compound, primarily used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and antiviral properties.
Cletoquine: Another chloroquine derivative with potential antiviral applications.
Uniqueness
Didesethyl Chloroquine Hydroxyacetamide is unique due to its specific structural modifications, which enhance its binding affinity to certain biological targets. This makes it a valuable compound for research in antiviral therapies and proteomics .
属性
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675836 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-30-6 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does didesethyl chloroquine hydroxyacetamide interact with the chikungunya virus, and what are the potential downstream effects?
A: While the provided research abstract doesn't explicitly detail the interaction mechanism of this compound, it highlights that this chloroquine derivative demonstrates a superior binding affinity to the P23pro-zbd domain of the chikungunya virus compared to chloroquine itself []. This domain is crucial for viral replication as it influences RNA binding during this process []. Inhibiting this domain could potentially disrupt the virus's ability to replicate within infected cells. The research suggests that this compound, along with other chloroquine derivatives like cletoquine and hydroxychloroquine, could hold promise as potential inhibitors of the chikungunya virus [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)


![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)






